N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-20-9-7-19(8-10-20)25-15-18(13-21(25)26)23-22(27)24-12-11-16-5-3-4-6-17(16)14-24/h3-10,18H,2,11-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXECFWHKAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 342.39 g/mol. The compound features a pyrrolidine ring and an isoquinoline structure, which are known to influence its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing the pyrrolidine moiety have shown significant activity against influenza viruses by inhibiting viral neuraminidase activity, thus preventing virus replication in host cells .
Anticancer Potential
Research has suggested that isoquinoline derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. A study highlighted that isoquinoline-based compounds can inhibit tumor growth in vitro and in vivo models .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Interaction : The compound may interact with specific receptors or proteins that play critical roles in cellular signaling pathways.
- Cell Cycle Modulation : Evidence suggests that it can alter the cell cycle dynamics in cancer cells, promoting apoptosis .
Case Studies
- Study on Antiviral Properties : In a study involving various small organic compounds, N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline demonstrated promising results against influenza A viruses with effective concentrations noted at low micromolar levels .
- Anticancer Activity Assessment : Another research effort focused on the anticancer potential of isoquinoline derivatives showed that these compounds could significantly reduce cancer cell viability in several types of cancer cells, including breast and prostate cancer lines .
Data Table
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A549 Lung Cancer Cells : In vitro studies have demonstrated that this compound can reduce cell viability significantly, with IC50 values indicating moderate to high cytotoxicity. This suggests potential applications in targeted cancer therapies .
Anti-inflammatory Effects
The sulfonamide group present in related compounds often exhibits anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory responses through inhibition of specific pathways involved in inflammation .
Neuroprotective Effects
Given the structural characteristics of the compound, it is hypothesized to possess neuroprotective effects. Similar compounds have shown potential in protecting neuronal cells from damage in models of neurodegeneration, indicating a promising avenue for research into treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the pharmacological profile and therapeutic potential of this compound:
- Cytotoxicity Studies : In vitro assessments have shown that the compound significantly reduces cell viability in A549 lung cancer cells. These findings are crucial for developing new anticancer therapies .
- Pharmacological Evaluations : The compound has been evaluated for its anti-inflammatory properties and neuroprotective effects in preclinical models. These evaluations are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold with several analogs, differing primarily in substituents on the aromatic rings and adjacent heterocycles. Below is a detailed comparison:
Structural and Functional Group Variations
*Molecular weight and LogP calculated using ChemDraw and SwissADME.
Key Observations :
- Substituent Effects: The 4-ethoxyphenyl group in the target compound is bulkier and more polar than the phenyl group in 6f , likely enhancing solubility compared to halogenated analogs (e.g., dichlorophenyl or trifluoromethylphenyl derivatives) . The ethoxy group balances moderate lipophilicity with hydrogen-bonding capacity.
Synthetic Routes :
- Pharmacological Implications: Halogenated analogs () are prioritized in immunooncology due to enhanced target binding via hydrophobic interactions . The ethoxy group’s polarity may shift activity toward soluble targets (e.g., kinases) or improve bioavailability.
Activity and Application Trends
- Immunooncology: Chlorinated derivatives () demonstrate efficacy in immune modulation, suggesting the target compound’s pyrrolidinone moiety could confer unique binding kinetics in similar pathways .
- Anticancer Potential: Compound 6f (N-phenyl analog) showed activity in preliminary screens, implying the dihydroisoquinoline core is critical for cytotoxicity .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates (e.g., 4-ethoxyphenylpyrrolidinone and dihydroisoquinoline-carboxamide precursors). Use quantum chemical calculations (e.g., DFT) to predict reaction thermodynamics and kinetics, particularly for stereochemical outcomes at the pyrrolidinone and isoquinoline junctions. Validate with small-scale coupling reactions (e.g., amide bond formation via EDC/HOBt), and optimize using Design of Experiments (DoE) to minimize byproducts .
Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy or HPLC. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products. Apply Hansen solubility parameters to correlate solvent polarity with compound stability .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a combination of / NMR (with DEPT-135 for quaternary carbon identification), high-resolution mass spectrometry (HRMS), and FT-IR (amide I/II bands). For crystallinity assessment, perform X-ray diffraction (single-crystal preferred) to resolve stereochemistry at the pyrrolidinone ring .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction yields for this compound’s synthesis?
- Methodological Answer : Apply reaction path search algorithms (e.g., AFIR or GRRM) to map potential energy surfaces and identify competing pathways. Compare computed activation barriers with experimental yields using multivariate regression. For example, discrepancies in amidation efficiency may arise from solvent-dependent transition states, which can be modeled via COSMO-RS .
Q. What strategies are recommended for optimizing heterogeneous catalytic systems in large-scale synthesis?
- Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolite-supported reagents) using DoE to vary parameters like temperature, pressure, and catalyst loading. Use in-situ IR or Raman spectroscopy to monitor reaction progress and detect catalyst deactivation mechanisms (e.g., coking). Cross-validate with computational fluid dynamics (CFD) simulations to optimize reactor design .
Q. How can researchers address conflicting bioactivity data across different in vitro assays?
- Methodological Answer : Perform comparative analysis using standardized positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data via Z-score transformation. Apply machine learning (e.g., random forests) to identify assay-specific variables (e.g., buffer ionic strength, cell line variability) that disproportionately influence results. Reconcile contradictions by validating in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What advanced methods are suitable for studying the compound’s membrane permeability in blood-brain barrier (BBB) models?
- Methodological Answer : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) with LC-MS/MS quantification of transcellular transport. Complement with molecular dynamics (MD) simulations to predict lipid bilayer partitioning using force fields like CHARMM36. Correlate logP values (experimental and computed) with permeability coefficients .
Data Management and Validation
Q. How should researchers design experiments to ensure reproducibility in kinetic studies?
- Methodological Answer : Implement a nested DoE approach, where primary factors (e.g., temperature, concentration) are tested alongside secondary noise variables (e.g., solvent batch, operator skill). Use Bayesian statistical models to quantify uncertainty intervals and identify critical control parameters. Share raw datasets and metadata via FAIR-compliant repositories .
Q. What protocols are recommended for validating computational predictions of metabolite formation?
- Methodological Answer : Combine in silico metabolite prediction tools (e.g., GLORYx or MetaTox) with experimental validation using hepatocyte incubation studies and HRMS/MS fragmentation. Apply kinetic isotope effect (KIE) studies to confirm proposed metabolic pathways (e.g., CYP450-mediated oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
